N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide
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Overview
Description
N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-tert-butyl-thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(4-tert-Butyl-thiazol-2-yl)-2-aminobenzamide.
Substitution: Formation of N-(4-tert-Butyl-thiazol-2-yl)-2-chlorobenzamide or other substituted derivatives.
Scientific Research Applications
N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function or activating caspases .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-Butyl-thiazol-2-yl)-2-chlorobenzamide
- N-(4-tert-Butyl-thiazol-2-yl)-4-fluorobenzamide
- N-(5-benzyl-4-tert-butyl-thiazol-2-yl)benzamides
Uniqueness
N-(4-tert-Butyl-thiazol-2-yl)-2-hydroxy-benzamide is unique due to the presence of both the hydroxyl and amide functional groups, which contribute to its diverse reactivity and potential biological activities. The tert-butyl group on the thiazole ring also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)11-8-19-13(15-11)16-12(18)9-6-4-5-7-10(9)17/h4-8,17H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQTNYVJMAZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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